molecular formula C25H33N3O3S2 B1242115 (2E,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide

(2E,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide

Cat. No. B1242115
M. Wt: 487.7 g/mol
InChI Key: XKTFQMCPGMTBMD-ARYLOLAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide is a natural product found in Myxococcus fulvus with data available.

Scientific Research Applications

Synthesis and Isomerization in Organic Chemistry

The compound is involved in the synthesis and isomerization processes in organic chemistry. For instance, studies have shown the compound's involvement in Yamaguchi esterification and acid- and base-catalyzed Z,E-isomerization in acyclic precursors, highlighting its role in complex organic synthesis processes (Valeev, Sunagatullina, & Miftakhov, 2020).

Chemical Reactions and Stereochemistry

The compound plays a significant role in chemical reactions where stereochemistry is a key factor. For example, it has been used in SE″ reactions involving optically active elements, demonstrating its utility in producing specific isomers and enantiomers with applications in medicinal chemistry and drug development (Hayashi, Matsumoto, & Ito, 1987).

Antimicrobial Activity

In the field of medicinal chemistry, derivatives of the compound have been explored for their antimicrobial properties. Studies have shown that certain thiazole derivatives, which are structurally related to the compound, exhibit significant in vitro antibacterial and antifungal activities, suggesting potential applications in the development of new antimicrobial agents (Wagle, Adhikari, & Kumari, 2008).

Photophysical Studies

The compound has been investigated in photophysical studies, particularly in the synthesis of novel metallo-phthalocyanines. These studies are crucial in understanding the fluorescence properties of such complexes, which have implications in fields like materials science and photodynamic therapy (Yenilmez, Sevim, & Bayır, 2013).

properties

Product Name

(2E,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide

Molecular Formula

C25H33N3O3S2

Molecular Weight

487.7 g/mol

IUPAC Name

(2E,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide

InChI

InChI=1S/C25H33N3O3S2/c1-16(2)9-7-8-10-17(3)24-28-20(15-33-24)25-27-19(14-32-25)11-12-21(30-5)18(4)22(31-6)13-23(26)29/h7-18,21H,1-6H3,(H2,26,29)/b9-7+,10-8+,12-11+,22-13+

InChI Key

XKTFQMCPGMTBMD-ARYLOLAOSA-N

Isomeric SMILES

CC(C)/C=C/C=C/C(C)C1=NC(=CS1)C2=NC(=CS2)/C=C/C(C(C)/C(=C\C(=O)N)/OC)OC

Canonical SMILES

CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC

Pictograms

Acute Toxic

synonyms

2,6-heptadienamide, 7-(2'-(1,6-dimethyl-2,4-heptadienyl)(2,4'-bithiazol)-4-yl)-3,5-dimethoxy-4-methyl-
myxothiazol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide
Reactant of Route 2
(2E,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide
Reactant of Route 3
(2E,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide
Reactant of Route 4
(2E,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide
Reactant of Route 5
(2E,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide
Reactant of Route 6
(2E,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide

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